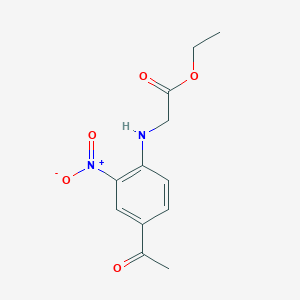

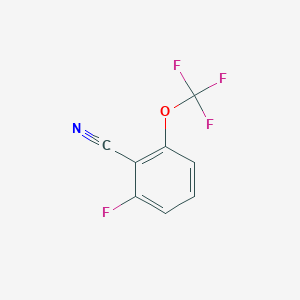

![molecular formula C16H12BIN2 B1404552 2-(4-Iodophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine CAS No. 2244113-07-1](/img/structure/B1404552.png)

2-(4-Iodophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine

Übersicht

Beschreibung

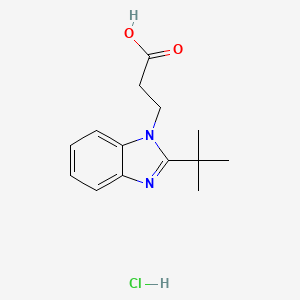

2-(4-Iodophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine (IPND) is a heterocyclic compound of the naphtho[1,8-de][1,3,2]diazaborinine class, which is a type of boron-containing aromatic compound. It is a highly versatile compound that has a wide range of applications in scientific research, including in the fields of organic and medicinal chemistry. IPND has been used in a variety of research projects, including in the synthesis of new compounds, the study of reaction mechanisms, and the development of new drugs.

Wissenschaftliche Forschungsanwendungen

- Application : The compound INT (2-(4-Iodophenyl)-3-(4-Nitrophenyl)-5-(Phenyl) Tetrazolium Chloride) is used as an indicator of prior respiratory activity in aquatic bacteria .

- Method : The rate of in vivo INT reduction to formazan is measured .

- Results : The amount of reduced INT showed excellent relation with the respiration rates prior to INT addition, using samples of natural marine microbial communities and cultures of bacteria .

- Application : A compound with an iodophenyl group, 4-(4-iodophenyl)-1,2,4-triazolidine-3,5-dione (IUr), is used as a chain extender and radiopacifying agent in the synthesis of iodinated polyurethane–urea (PUU) and graphene oxide (GO) nanocomposites .

- Method : The iodinated PUU was synthesized using 4,4′-methylenediphenyl diisocyanate (MDI), polyethylene glycol (PEG, Mn = 1000), and IUr .

- Results : The introduction of GO layers into the iodinated PUU matrix improved the mechanical properties of the nanocomposites compared to the pure polymer. The X-ray images showed significant radiopacity of the pure polymer and the nanocomposites .

Field

Field

- Application : Isoquinoline-1,3(2H,4H)-dione compounds have attracted extensive attention from synthetic chemists, with the aim of finding simple, mild, green and efficient synthetic methods .

- Method : Diverse range of synthetic methods employing acryloyl benzamides as key substrates to furnish isoquinoline-1,3-diones using different radical precursors .

- Results : This has led to the development of a variety of synthetic methods for these compounds .

- Application : A new pH insensitive and hydrolytically stable fluorophore, 10-(4-(3,5-dichlorophenoxy)phenyl)-2,8-diethyl-5,5-difluoro-1,3,7,9-tetramethyl-5H-4l4,5l4-dipyrrolo[1,2-c:2’,1’-f][1,3,2]diazaborinine (mDTEB), is used for in vivo studies of carbohydrate nanomaterials .

- Method : mDTEB was dissolved in acetone and added to a stirring dispersion of cellulose nanofibrils (CNFs) in a solution of aqueous sodium carbonate .

- Results : The labelled CNFs produced homogeneously labelled bright nanofibrils for toxicity studies .

Field

Field

- Application : The synthesis of isoquinoline-1,3(2H,4H)-dione compounds has attracted extensive attention from synthetic chemists .

- Method : Diverse range of synthetic methods employing acryloyl benzamides as key substrates to furnish isoquinoline-1,3-diones using different radical precursors .

- Results : This has led to the development of a variety of synthetic methods for these compounds .

- Application : A new pH insensitive and hydrolytically stable fluorophore, 10-(4-(3,5-dichlorophenoxy)phenyl)-2,8-diethyl-5,5-difluoro-1,3,7,9-tetramethyl-5H-4l4,5l4-dipyrrolo[1,2-c:2’,1’-f][1,3,2]diazaborinine (mDTEB), is used for in vivo studies of carbohydrate nanomaterials .

- Method : mDTEB was dissolved in acetone and added to a stirring dispersion of cellulose nanofibrils (CNFs) in a solution of aqueous sodium carbonate .

- Results : The labelled CNFs produced homogeneously labelled bright nanofibrils for toxicity studies .

Field

Field

Eigenschaften

IUPAC Name |

3-(4-iodophenyl)-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BIN2/c18-13-9-7-12(8-10-13)17-19-14-5-1-3-11-4-2-6-15(20-17)16(11)14/h1-10,19-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQGWFHDECZPRJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(NC2=CC=CC3=C2C(=CC=C3)N1)C4=CC=C(C=C4)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Iodophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

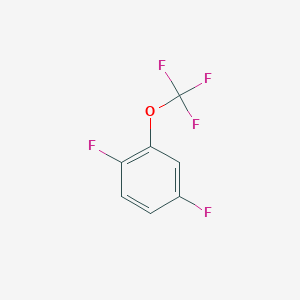

![1-[Chloro(difluoro)methoxy]-2,4-difluoro-benzene](/img/structure/B1404473.png)

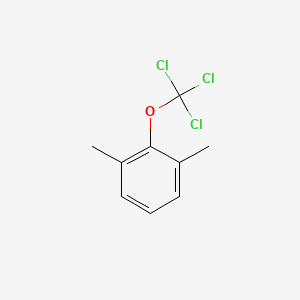

![2-[Chloro(difluoro)methoxy]-1,4-dimethyl-benzene](/img/structure/B1404474.png)

![tert-butyl 6-[(E)-(hydroxyimino)methyl]-1H-indole-1-carboxylate](/img/structure/B1404485.png)

![{1-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine hydrochloride](/img/structure/B1404487.png)

![6-(Hydroxymethyl)-2-Boc-5-oxa-2-azaspiro[3.4]octane](/img/structure/B1404491.png)